3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride
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Overview
Description
3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound that features a cyclobutyl group attached to an oxazole ring, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride typically involves the formation of the oxazole ring followed by the introduction of the sulfonyl chloride group. One common method involves the cyclization of appropriate precursors under dehydrative conditions. For instance, the oxazole ring can be formed via the cyclization of N-(4-hydroxyphenyl)benzamides using reagents like phosphorus oxychloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (for sulfonamide formation), alcohols (for sulfonate formation), and thiols (for sulfonothioate formation). These reactions typically occur under mild conditions with the use of bases like triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study the interactions of sulfonyl chloride groups with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The oxazole ring may also interact with specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclobutyl-1,2-oxazole-5-sulfonamide
- 3-cyclobutyl-1,2-oxazole-5-sulfonate
- 3-cyclobutyl-1,2-oxazole-5-sulfonothioate
Uniqueness
3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis
Properties
CAS No. |
2386534-15-0 |
---|---|
Molecular Formula |
C7H8ClNO3S |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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